![molecular formula C14H10F3N3O B11683269 N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11683269.png)
N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine-3-carbohydrazide moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-(trifluoromethyl)benzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]-1H-pyrazole-4-carbohydrazide
- N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both a pyridine ring and a trifluoromethyl group.
Biological Activity
N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide is a hydrazone compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the modulation of various biochemical pathways.
- Molecular Formula : C14H10F3N3O
- Molecular Weight : 293.24 g/mol
- Functional Groups : Hydrazone (-NHN=CH-), Trifluoromethyl (-CF3), Pyridine
The trifluoromethyl group enhances the compound's chemical stability and reactivity, making it significant in various scientific fields, including medicinal chemistry and materials science.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features to this compound exhibit antimicrobial activity. For instance, pyrazole derivatives containing trifluoromethyl groups have shown effectiveness against antibiotic-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds not only inhibit bacterial growth but also prevent biofilm formation, which is critical in treating persistent infections .
Anticancer Activity
Preliminary investigations suggest that this compound may exhibit anticancer properties. The compound's ability to modulate enzymatic activity by binding to specific targets could influence cancer cell proliferation and survival. However, detailed mechanistic studies are required to elucidate its efficacy in cancer treatment fully.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. The presence of the trifluoromethyl group is believed to enhance binding affinity to molecular targets involved in inflammatory pathways, suggesting that it could serve as a therapeutic agent in managing inflammatory diseases.
The exact mechanisms through which this compound exerts its biological effects remain under investigation. Initial studies indicate that the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is necessary to clarify these interactions at the molecular level.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals differences in biological activity:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
6-methyl-N'-[(Z)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide | Contains furan ring | Potential for different reactivity |
4-(trifluoromethyl)benzaldehyde | Simple aromatic aldehyde | Precursor for various hydrazones |
Pyridine-3-carbohydrazide | Contains only pyridine and hydrazone | Basic structure without additional functional groups |
This table highlights how variations in structure can lead to differences in biological properties and potential applications across various fields of research.
Case Studies
- Antimicrobial Efficacy : A study on pyrazole derivatives demonstrated that compounds with trifluoromethyl substitutions effectively inhibited the growth of antibiotic-resistant strains, suggesting a potential pathway for developing new antimicrobial agents based on similar structures .
- Cancer Cell Modulation : Research into hydrazone compounds indicates that modifications at specific positions can enhance anticancer activity, making this compound a candidate for further exploration in cancer therapeutics.
Properties
Molecular Formula |
C14H10F3N3O |
---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)12-6-2-1-4-10(12)9-19-20-13(21)11-5-3-7-18-8-11/h1-9H,(H,20,21)/b19-9+ |
InChI Key |
DAABJQFUHQAUBD-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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